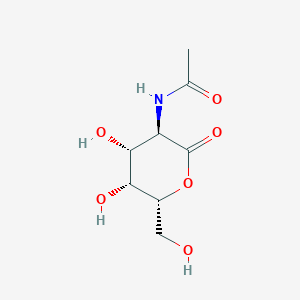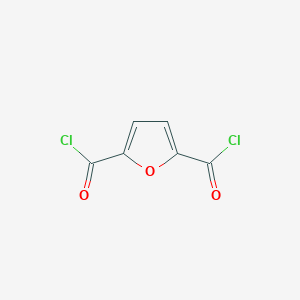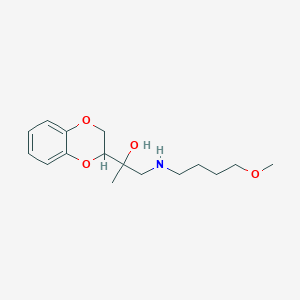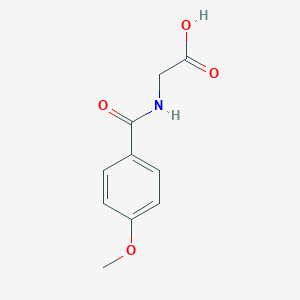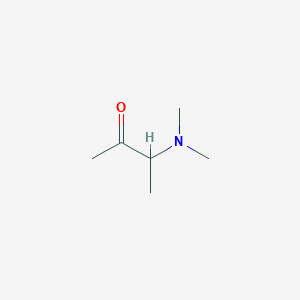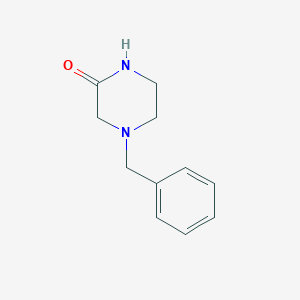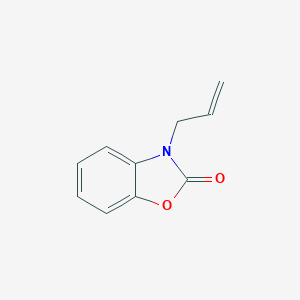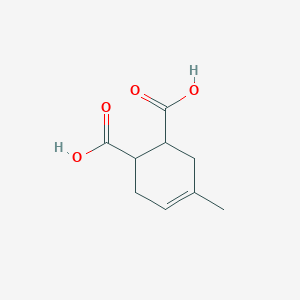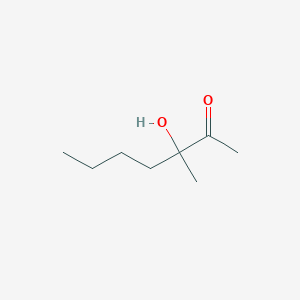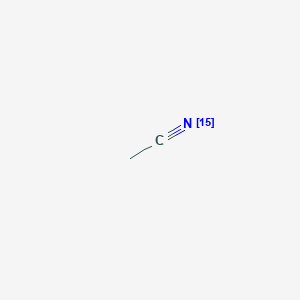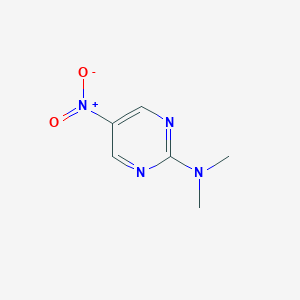
Chalepin
Übersicht
Beschreibung
Chalepin is a natural compound found in plants belonging to the family Rutaceae. It is a bicyclic alkaloid with a molecular weight of 231.3 g/mol. Chalepin has been found to possess several biological activities, including anti-inflammatory, analgesic, antifungal, and antibacterial properties. Due to its potential therapeutic benefits, chalepin has been the subject of several scientific studies in recent years.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Chalepin, a compound isolated from Ruta angustifolia, demonstrates significant anticancer activity. A study by Fakai, Malek, and Karsani (2019) focused on breast cancer cells (MCF7), revealing that chalepin induces apoptosis through mechanisms such as DNA fragmentation and phosphatidylserine externalization. This apoptotic effect was notably absent in normal cell lines, suggesting selective cytotoxicity towards cancer cells. These findings underscore chalepin's potential as an anticancer agent, specifically for breast cancer treatment (Fakai, Malek, & Karsani, 2019).
Antiviral Activity
Research on chalepin extends to its antiviral properties as well. Lin et al. (2017) discovered that (-)-Chalepin, a derivative of chalepin, demonstrates inhibitory activity against Epstein-Barr Virus (EBV) lytic replication. Notably, some synthesized derivatives of (-)-chalepin showed even more potent activity against EBV, indicating the compound's potential as a lead for antiviral drug development (Lin et al., 2017).
Interaction with Biological Molecules
The interaction of chalepin with biological molecules has also been studied. Pavão et al. (2002) investigated the structure of Trypanosoma cruzi glycosomal glyceraldehyde‐3‐phosphate dehydrogenase complexed with chalepin. This study provided insights into the binding of chalepin to this enzyme, informing potential inhibitor design for therapeutic applications (Pavão et al., 2002).
Therapeutic Potential and Bioactivity
Nahar et al. (2021) conducted a comprehensive review of chalepin and chalepensin, highlighting their occurrence, biosynthesis, and a range of bioactivities including anticancer, antidiabetic, antimicrobial, and others. This review critically appraised the potential of these compounds as novel therapeutic agents, emphasizing their diverse biological activities and natural distribution (Nahar et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDLLLXYAICSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927298 | |
| Record name | 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chalepin | |
CAS RN |
33054-89-6, 13164-04-0 | |
| Record name | 6-(1,1-Dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33054-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




